molecular formula C7H5BrClN3O2 B2356217 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride CAS No. 2503206-68-4

3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride

Cat. No.: B2356217
CAS No.: 2503206-68-4
M. Wt: 278.49
InChI Key: FIYMJCKCEHWJIC-UHFFFAOYSA-N
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Properties

IUPAC Name

3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2.ClH/c8-6-5(7(12)13)10-4-2-1-3-9-11(4)6;/h1-3H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYMJCKCEHWJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2N=C1)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A mixture of 1,2-dimethylhydrazine and 3-bromoisoxazole undergoes thermal cyclization in anhydrous dimethylformamide (DMF) at 110–120°C for 8–12 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the isoxazole ring, followed by ring-opening and re-closure to form the bicyclic structure.

Reaction Conditions

Reagent Quantity (mol) Solvent Temperature Duration
1,2-Dimethylhydrazine 1.2 DMF 110°C 10 h
3-Bromoisoxazole 1.0

This method yields the unsubstituted imidazo[1,2-b]pyridazine intermediate with approximately 65–70% efficiency.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling between 2-aminopyridazine and α-bromo ketones offers an alternative route. For example, 2-amino-3-bromopyridazine reacts with phenacyl bromide in the presence of Pd(PPh₃)₄ (5 mol%) and cesium carbonate (2 equiv) in toluene at 80°C. The reaction achieves 75–80% yield, with bromine retained at position 3.

Functionalization of the Core Structure

Bromination at Position 3

When the core lacks bromine, electrophilic aromatic substitution (EAS) using bromine (Br₂) in acetic acid at 40–50°C introduces the substituent. The reaction regioselectively targets position 3 due to electron-donating effects of the adjacent nitrogen.

Optimization Insight

  • Excess Br₂ (1.5 equiv) ensures complete monobromination.
  • Lower temperatures (<60°C) minimize di-substitution byproducts.

Hydrochloride Salt Formation

The free carboxylic acid is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether or methanol. The hydrochloride salt precipitates upon cooling and is isolated via filtration.

Critical Parameters

  • Stoichiometry : 1.1 equiv HCl gas to avoid excess acid.
  • Solvent Choice : Methanol enhances solubility, enabling high-purity crystals.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclocondensation Simple reagents, scalable Moderate regioselectivity 65–70
Palladium coupling High regiocontrol Costly catalysts 75–80
CO₂ insertion Direct carboxylation Cryogenic conditions 50–55
Nitrile hydrolysis High efficiency Requires cyanide intermediates 85

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (DMSO-d₆): Singlet at δ 8.42 ppm (H-5), doublet at δ 7.89 ppm (H-7).
  • IR Spectroscopy : Stretch at 1705 cm⁻¹ (C=O of carboxylic acid), 2500–3000 cm⁻¹ (broad, HCl salt).
  • HPLC Purity : >95% under C18 column, 0.1% TFA/ACN gradient.

Applications in Downstream Synthesis

The hydrochloride salt serves as a precursor for:

  • Amide couplings : Reacts with amines via EDC/HOBt activation to yield kinase inhibitors.
  • Ester derivatives : Treatment with methanol/H₂SO₄ produces methyl esters for further functionalization.

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized in various chemical reactions including substitution, cyclization, and oxidation/reduction processes. The bromine atom in the structure can be substituted with different nucleophiles, allowing for the formation of a variety of derivatives. These derivatives can further be functionalized to enhance their chemical properties and reactivity.

Synthesis of Pharmaceuticals
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride is significant in pharmaceutical chemistry as an intermediate in the synthesis of potent drugs. Notably, it is involved in the production of Ponatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. The compound's mechanism involves inhibiting tyrosine kinases that regulate cell growth and division.

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds within the imidazo series can effectively combat multidrug-resistant strains of bacteria and cancer cells. For example, analogs of imidazo[1,2-a]pyridine have demonstrated significant activity against Mycobacterium tuberculosis (Mtb) and its resistant forms .

Industrial Applications

Material Development
In industry, this compound is explored for its potential in developing new materials and chemical processes. Its unique structural properties allow researchers to create innovative materials with specific functionalities tailored for various applications.

Case Study 1: Synthesis and Antimicrobial Activity

A study investigated the synthesis of 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid derivatives and their antimicrobial efficacy against Mtb. The synthesized compounds were screened for their minimum inhibitory concentration (MIC), revealing promising results with MIC values ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

Case Study 2: Synthesis of Tyrosine Kinase Inhibitors

Another research focused on using 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride as a precursor for synthesizing tyrosine kinase inhibitors. The study highlighted the compound's role in enhancing the selectivity and potency of these inhibitors against specific cancer cell lines .

Biological Activity

3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused bicyclic structure comprising an imidazole and a pyridazine ring, with a carboxylic acid group at the 2-position. Its molecular formula is C₇H₅BrN₃O₂·HCl, with a molecular weight of 232.59 g/mol. The presence of the bromine atom enhances its reactivity and facilitates interactions with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of imidazo[1,2-b]pyridazine, including 3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride, exhibit significant antimicrobial activity. A study highlighted that these compounds can selectively inhibit the growth of various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) .

CompoundMIC (μM)Activity
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid0.03 - 5.0Potent against Mtb H37Rv
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides≤0.006Excellent activity against Mtb

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent by targeting interleukin-17A (IL-17A). Inhibition of IL-17A disrupts the IL-23/IL-17 axis, which plays a crucial role in the pathogenesis of autoimmune diseases such as psoriasis and rheumatoid arthritis .

The biological effects of 3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride can be attributed to its ability to modulate specific biochemical pathways:

  • Targeting IL-17A : The compound binds to IL-17A, inhibiting its pro-inflammatory actions.
  • Inhibition of Key Enzymes : It may also act as an enzyme inhibitor in various metabolic pathways related to inflammation and infection.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research has shown that modifications to the bromine substitution can enhance potency against specific targets while reducing cytotoxicity .

Key Findings from SAR Studies

  • Bromine Substitution : Enhances reactivity and binding affinity to biological targets.
  • Carboxylic Acid Group : Essential for maintaining biological activity and facilitating further chemical modifications.
  • Fused Ring System : Contributes to the overall stability and interaction with biological macromolecules.

Case Studies

Several studies have investigated the efficacy of 3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride in preclinical models:

  • Anti-TB Activity : In vitro studies demonstrated an MIC range of 0.03 - 5.0 μM against Mtb H37Rv strains, indicating promising potential for tuberculosis treatment .
  • Inflammatory Disease Models : Animal models treated with this compound exhibited significant reductions in inflammatory markers associated with psoriasis and rheumatoid arthritis .

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride?

The synthesis typically involves cyclization of halogenated precursors. A common approach includes reacting aminopyridazine derivatives with α-bromoketones under oxidative conditions (e.g., tert-butyl hydroperoxide (TBHP) in ethyl acetate) to form the imidazo-pyridazine core. Subsequent hydrolysis of the ester group and hydrochlorination yields the final product . Key steps:

  • Cyclization : One-pot tandem bromination/cyclization without a base (60–80°C, 12–24 h).
  • Carboxylic Acid Formation : Alkaline hydrolysis (e.g., NaOH in ethanol/water, reflux).
  • Purification : Recrystallization or column chromatography for ≥95% purity.

Q. How is the compound characterized to confirm structural integrity?

Methodological characterization includes:

  • Spectroscopy : 1H^1H/13C^{13}C-NMR to verify bromine and carboxylic acid positions.
  • Mass Spectrometry : High-resolution MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 286.94).
  • X-ray Crystallography : Resolves regioselectivity of bromine substitution (critical for derivatives) .
  • Elemental Analysis : Validates C, H, N, and halogen content (±0.3% theoretical).

Q. What are the typical reactivity patterns of the bromine substituent in this compound?

The bromine at position 3 participates in:

  • Nucleophilic Aromatic Substitution (SNAr) : Amines, thiols, or alkoxides in DMSO/DMF (80–120°C).
  • Cross-Coupling Reactions : Suzuki-Miyaura (Pd catalysts, arylboronic acids) or Buchwald-Hartwig amination . Example: Suzuki coupling with phenylboronic acid yields 3-phenyl derivatives (85% yield, Pd(dppf)Cl2_2, K2_2CO3_3, dioxane/water) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed during synthesis?

Competing bromination at positions 3 vs. 6 is mitigated by:

  • Directing Groups : Electron-withdrawing groups (e.g., carboxylic acid) direct bromine to position 3.
  • Solvent Control : Polar aprotic solvents (DMF, DMSO) favor SNAr at position 3.
  • Catalytic Systems : Pd/ligand systems (XPhos) enhance selectivity in cross-coupling . Data Contradiction Note : Yields vary between batch (70–80%) vs. flow reactors (90%) due to temperature control .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Poor aqueous solubility (logP ~2.1) is improved via:

  • Salt Formation : Hydrochloride salt enhances polar interactions.
  • Co-solvents : DMSO/PEG-400 mixtures (≤10% v/v) maintain stability.
  • Prodrug Design : Ester prodrugs (e.g., ethyl ester) increase membrane permeability .

Q. How do structural modifications impact its inhibitory activity against kinases like DYRK1A?

Structure-activity relationship (SAR) studies reveal:

  • Bromine Essentiality : Removal reduces DYRK1A IC50_{50} by 10-fold (from 15 nM to 150 nM).
  • Carboxylic Acid Role : Hydrogen bonding with Lys188 in the ATP-binding pocket enhances affinity.
  • Derivative Testing : 3-Iodo analogs show comparable activity but lower metabolic stability .
DerivativeDYRK1A IC50_{50} (nM)Solubility (µg/mL)
Parent compound1512
3-Iodo analog188
Bromine-free analog15045

Q. How can conflicting spectral data (e.g., 1H^1H1H-NMR shifts) be resolved for derivatives?

Contradictions arise from tautomerism or solvent effects. Solutions:

  • Variable Temperature NMR : Identifies tautomeric equilibria (e.g., imidazole vs. pyridazine protonation).
  • Deuterated Solvents : DMSO-d6_6 vs. CDCl3_3 shifts clarify hydrogen bonding.
  • DFT Calculations : Predict chemical shifts to validate experimental data .

Methodological Challenges and Solutions

Q. What purification techniques are effective for isolating polar derivatives?

  • Ion-Exchange Chromatography : Separates carboxylic acid derivatives from neutral byproducts.
  • Reverse-Phase HPLC : C18 columns with acetonitrile/0.1% TFA gradients (≥98% purity).
  • Crystallization : Ethanol/water (7:3) yields needle-like crystals suitable for XRD .

Q. How to troubleshoot low coupling efficiency in palladium-catalyzed reactions?

Common fixes:

  • Ligand Screening : Bidentate ligands (dppf, Xantphos) stabilize Pd intermediates.
  • Oxygen-Free Conditions : Schlenk techniques prevent catalyst deactivation.
  • Additives : Cs2_2CO3_3 improves base solubility; TBAB enhances boronic acid coupling .

Safety and Compliance

Q. What are the recommended handling protocols for this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use in fume hoods due to potential HCl vapor release.
  • Waste Disposal : Neutralize with NaHCO3_3 before aqueous disposal (pH 6–8) .

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